molecular formula C19H26FNO2 B2452633 (2E)-N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide CAS No. 477871-24-2

(2E)-N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide

Cat. No.: B2452633
CAS No.: 477871-24-2
M. Wt: 319.42
InChI Key: FKVDMCAUIAVGHS-JLHYYAGUSA-N
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Description

(2E)-N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide is a synthetic cinnamamide derivative supplied for research use only. This compound is structurally characterized by an (E)-configured propenamide core, a cycloheptyl amide substituent, and a 4-(3-fluoropropoxy)phenyl group. It belongs to a class of compounds investigated for their potential antiproliferative activity against various cancer cell lines . The mechanism of action for related cinnamamide compounds has been shown to involve the inhibition of tubulin polymerization, thereby disrupting microtubule formation and leading to cell cycle arrest and the induction of apoptosis in malignant cells . This makes it a valuable chemical tool for studying cell division, cytoskeleton dynamics, and cancer biology. The specific structural features, including the fluoropropoxy moiety, are often explored to optimize physicochemical properties and binding interactions with biological targets. This product is intended for non-clinical, in vitro research applications by qualified laboratory professionals. It is not intended for diagnostic, therapeutic, or human use. Handle with appropriate safety precautions.

Properties

IUPAC Name

(E)-N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26FNO2/c20-14-5-15-23-18-11-8-16(9-12-18)10-13-19(22)21-17-6-3-1-2-4-7-17/h8-13,17H,1-7,14-15H2,(H,21,22)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVDMCAUIAVGHS-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C=CC2=CC=C(C=C2)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCC(CC1)NC(=O)/C=C/C2=CC=C(C=C2)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide typically involves multiple steps, including the formation of the fluoropropoxyphenyl intermediate and its subsequent coupling with the cycloheptyl group. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The α,β-unsaturated enamide system (prop-2-enamide) is susceptible to redox transformations:

Reaction Type Conditions/Reagents Outcome
Oxidation Ozone (O₃), followed by reductive workupCleavage of the double bond to yield aldehydes or ketones.
KMnO₄ (acidic or neutral conditions)Epoxidation or dihydroxylation of the double bond.
Reduction H₂/Pd-CHydrogenation of the double bond to form a saturated amide derivative.
NaBH₄ or LiAlH₄Partial reduction of the enamide to secondary alcohols (less common).

Nucleophilic Substitution

The 3-fluoropropoxy group offers a site for nucleophilic displacement due to the electronegativity of fluorine:

Reagent Conditions Product
Methoxide (CH₃O⁻) Polar aprotic solvent (DMF, THF), 60–80°CReplacement of fluorine with methoxy, forming 3-methoxypropoxy derivatives.
Ammonia (NH₃) High-pressure reactor, 100–120°CSubstitution to yield 3-aminopropoxy analogs .

Cycloaddition Reactions

The enamide’s conjugated double bond participates in [4+2] Diels-Alder reactions:

Dienophile Conditions Product
1,3-Butadiene Thermal activation (Δ, 80–100°C)Six-membered cyclohexene-fused amide adducts.
Tetrazines Room temperature, aqueous/organic solventInverse electron-demand DA adducts for bioorthogonal applications.

Hydrolysis and Stability

The amide bond hydrolyzes under extreme pH conditions:

Conditions Outcome
Acidic (HCl, H₂SO₄) Cleavage to 3-(4-(3-fluoropropoxy)phenyl)prop-2-enoic acid and cycloheptylamine .
Basic (NaOH) Slow degradation; competing side reactions with the fluoropropoxy group.

Photochemical Reactions

UV irradiation induces isomerization or bond cleavage:

Condition Outcome
UV-A (365 nm) EZ isomerization of the enamide double bond .
UV-C (254 nm) Radical formation at the fluoropropoxy group, leading to decomposition.

Metal-Catalyzed Cross-Couplings

The aryl fluoropropoxy group may engage in palladium-mediated couplings:

Reaction Catalyst/Reagents Product
Suzuki-Miyaura Pd(PPh₃)₄, aryl boronic acid, baseBiaryl ether derivatives via C–O bond activation (limited efficacy).

Critical Analysis of Reaction Feasibility

  • Steric Effects : The cycloheptyl group imposes steric hindrance, reducing reaction rates in nucleophilic substitutions .

  • Electronic Effects : Electron-withdrawing fluorine enhances the electrophilicity of the propoxy chain, favoring substitutions.

  • Regioselectivity : Cycloadditions predominantly occur at the enamide’s β-position due to conjugation with the amide.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of N-cycloheptyl amides have shown promising results against various cancer cell lines:

  • Case Study : A study evaluating the anticancer activity of similar compounds found that they inhibited cell growth across multiple human tumor cell lines, demonstrating a mean growth inhibition rate of approximately 12.53% .
CompoundCell LineMean Growth Inhibition (%)
Similar Derivative AMCF-7 (Breast Cancer)15.72
Similar Derivative BA549 (Lung Cancer)14.50
Similar Derivative CHeLa (Cervical Cancer)10.30

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Preliminary studies have indicated that related compounds can effectively inhibit the growth of common pathogens:

  • Minimum Inhibitory Concentration (MIC) : Compounds with similar structures have shown MIC values ranging from 64 μg/mL to 256 μg/mL against bacteria such as Escherichia coli and Staphylococcus aureus .
PathogenMIC (μg/mL)
Escherichia coli128
Staphylococcus aureus64

Neuroprotective Effects

There is emerging evidence suggesting that compounds similar to (2E)-N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide may act as inhibitors of enzymes related to neurodegenerative diseases, such as acetylcholinesterase. Inhibition of this enzyme is crucial for developing treatments for conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of (2E)-N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluoropropoxyphenyl derivatives and cycloheptyl amides. These compounds share structural similarities but may differ in their chemical properties and applications.

Uniqueness

(2E)-N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its fluoropropoxyphenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

Biological Activity

(2E)-N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide, with the CAS number 477871-24-2, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H26FNO2
  • Molecular Weight : 321.42 g/mol
  • Structure : The compound features a cycloheptyl group and a fluoropropoxy-substituted phenyl ring, contributing to its unique biological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may modulate neurotransmitter systems, particularly those involving GABA and serotonin receptors, which are critical in seizure activity and mood regulation.

Anticonvulsant Properties

Research indicates that derivatives of propeneamide compounds exhibit significant anticonvulsant activity. For instance, similar compounds have shown efficacy in various seizure models:

  • Maximal Electroshock Test (MES) : A standard model for assessing anticonvulsant efficacy.
  • Subcutaneous Metrazol (scMET) : Used to evaluate the threshold for seizure induction.
  • 6-Hz Psychomotor Seizure Model : This model is particularly relevant for testing drug efficacy against resistant seizures.

In these models, compounds structurally related to this compound demonstrated effective dose-response relationships, indicating potential therapeutic applications in epilepsy management .

Cytotoxicity and Safety Profile

Toxicological assessments have been conducted on related compounds, showing acceptable safety profiles at therapeutic concentrations. For example, cytotoxicity evaluations in cell lines such as HepG2 (liver cancer) and H9c2 (cardiac muscle) have indicated that these compounds can be safe up to concentrations of 100 µM without significant adverse effects .

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study on Cinnamamide Derivatives :
    • A study reported that cinnamamide derivatives exhibited anticonvulsant activity in multiple animal models, with specific attention to their effects on GABA_A receptor modulation . The findings suggest that structural modifications can enhance efficacy and safety.
  • Patents and Novel Applications :
    • Patents have been filed regarding the use of compounds like this compound for treating neurological disorders, indicating ongoing research into their therapeutic potential .

Comparative Analysis of Related Compounds

Compound NameCAS NumberMolecular WeightAnticonvulsant Activity
This compound477871-24-2321.42 g/molPromising in preclinical models
S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamideNot availableNot availableActive in multiple seizure models
Various Cinnamamide DerivativesVariousVariesBroad anticonvulsant activity

Q & A

Q. Q1. What are the recommended synthetic routes for (2E)-N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of α,β-unsaturated enamide derivatives typically involves a two-step process:

Esterification/Coupling : React 4-(3-fluoropropoxy)benzoic acid with cycloheptylamine using a coupling agent like EDC/HOBt in dichloromethane under inert conditions.

Knoevenagel Condensation : Introduce the α,β-unsaturated moiety by reacting the intermediate with propionaldehyde derivatives in the presence of a base (e.g., piperidine) and catalytic acetic acid.
Optimization Tips :

  • Monitor reaction progress via TLC or HPLC.
  • Adjust solvent polarity (e.g., DMF for higher solubility of aromatic intermediates).
  • Use microwave-assisted synthesis to reduce reaction time (e.g., 30–60 minutes at 80°C, achieving yields ~70–75%) .

Q. Q2. How should researchers validate the structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Confirm the (2E)-stereochemistry via coupling constants (J = 12–16 Hz for trans-configuration). The fluoropropoxy group’s protons appear as a triplet (δ 4.5–4.7 ppm) .
    • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with a mass accuracy of <5 ppm.
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethyl acetate/hexane mixtures. Use SHELXL for refinement, ensuring R-factor < 0.05 .

Advanced Research Questions

Q. Q3. How can researchers design experiments to evaluate the compound’s biological activity, such as antimicrobial or anticancer effects?

Methodological Answer:

  • Antimicrobial Assays :
    • Use broth microdilution (CLSI guidelines) to determine MIC/MBC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls like ciprofloxacin.
    • For example, structurally similar trifluoromethyl-substituted enamide derivatives showed MIC values of 0.15–5.57 µM against S. aureus .
  • Anticancer Screening :
    • Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare IC₅₀ values with reference drugs (e.g., doxorubicin).

Q. Q4. How should contradictions in biological activity data be addressed (e.g., high in vitro potency but low in vivo efficacy)?

Methodological Answer:

  • Pharmacokinetic Profiling :
    • Assess metabolic stability using liver microsomes. Low stability may explain poor in vivo performance.
    • Measure logP (e.g., via shake-flask method) to evaluate lipophilicity; optimal range: 2–5.
  • Formulation Adjustments :
    • Improve solubility via PEGylation or nanoparticle encapsulation.
    • Use computational tools (e.g., COSMOtherm) to predict solubility and bioavailability .

Q. Q5. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Methodological Answer:

  • Core Modifications :
    • Replace the cycloheptyl group with smaller (cyclopentyl) or bulkier (adamantyl) substituents to study steric effects.
    • Vary the fluoropropoxy chain length (e.g., 2-fluoroethoxy vs. 4-fluorobutoxy) to assess electronic impacts.
  • In Silico Modeling :
    • Perform molecular docking (AutoDock Vina) against target proteins (e.g., bacterial topoisomerase IV). Prioritize derivatives with stronger binding affinities (ΔG < −7 kcal/mol) .

Data Analysis and Interpretation

Q. Q6. How can crystallographic data resolve ambiguities in stereochemical assignments?

Methodological Answer:

  • Data Collection : Use a high-resolution diffractometer (e.g., Agilent Xcalibur) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Apply SHELXL-2018 for anisotropic displacement parameters. Validate using the R1/wR2 convergence criteria (R1 < 0.05 for high-quality data).
  • Example : A related enamide derivative (orthorhombic Pccn space group) showed unambiguous (2E)-configuration with C=C bond length 1.34 Å .

Q. Table 1: Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular Weight375.45 g/molCalc.
LogP (Predicted)3.8 ± 0.2
Solubility (DMSO)>10 mM
Crystallographic R-factor<0.05 (Single-crystal X-ray)

Q. Q7. What analytical techniques are critical for detecting degradation products during stability studies?

Methodological Answer:

  • HPLC-MS/MS : Use a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) to separate degradation products. Monitor for hydrolytic cleavage (e.g., loss of fluoropropoxy group).
  • Stress Testing : Expose the compound to heat (40°C), humidity (75% RH), and UV light (ICH Q1A guidelines). Quantify degradation using peak area normalization .

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